Methyl 4-chloro-1-benzofuran-2-carboxylate

Description

Structural Overview

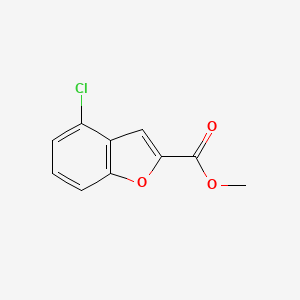

Methyl 4-chloro-1-benzofuran-2-carboxylate possesses a distinctive molecular architecture that combines the aromatic stability of the benzofuran ring system with the reactivity of both halogen and ester functional groups. The compound's structural formula can be represented by the SMILES notation COC(=O)C1=CC2=C(O1)C=CC=C2Cl, indicating the precise connectivity of atoms within the molecule. The benzofuran core consists of a fused benzene and furan ring system, with the furan oxygen positioned to create a five-membered heterocyclic ring.

The chlorine atom occupies the 4-position of the benzofuran ring, specifically located on the benzene portion of the fused ring system. This positioning creates significant electronic effects throughout the molecule, influencing both reactivity patterns and physical properties. The electron-withdrawing nature of the chlorine substituent affects the electron density distribution across the aromatic system, potentially enhancing the electrophilic character of adjacent carbon atoms.

The methyl carboxylate group at the 2-position introduces additional functionality and serves as a site for further chemical transformations. This ester functionality provides opportunities for hydrolysis to the corresponding carboxylic acid, reduction to alcohol derivatives, or participation in various condensation reactions. The spatial arrangement of these functional groups creates a molecule with multiple reactive sites, enabling diverse synthetic applications.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H7ClO3 | |

| Molecular Weight | 210.62 g/mol | |

| SMILES Notation | COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |

| InChI Key | IHJONRKLDGBAIE-UHFFFAOYSA-N | |

| Melting Point | 90-92°C |

The three-dimensional conformational characteristics of this compound influence its biological activity and chemical reactivity. The planar nature of the benzofuran ring system restricts rotational freedom, while the methyl carboxylate group can adopt different conformations relative to the aromatic plane. These structural features contribute to the compound's ability to interact with biological targets and participate in various chemical transformations.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader history of benzofuran chemistry, which traces its origins to the late nineteenth century. The foundational work in benzofuran synthesis can be attributed to William Henry Perkin, who first reported the Perkin rearrangement in 1870. This groundbreaking discovery established the coumarin-benzofuran ring contraction reaction, which involves the transformation of 3-halocoumarins to benzofuran-2-carboxylic acids under basic conditions.

The Perkin rearrangement mechanism proceeds through two distinct stages, as elucidated by subsequent research. The first stage involves base-catalyzed ring fission of 3-halocoumarins to generate intermediate acrylic acid derivatives. The second stage encompasses a cyclization process that forms the benzofuran ring system. This mechanistic understanding provided the theoretical foundation for developing efficient synthetic routes to benzofuran-2-carboxylic acid derivatives, including this compound.

Modern synthetic approaches to benzofuran-2-carboxylic acid methyl esters have evolved significantly from these early discoveries. Contemporary methodologies employ microwave-assisted reactions to dramatically reduce reaction times while maintaining high yields. These expedited synthetic protocols have made benzofuran-2-carboxylic acid derivatives more accessible for research applications and pharmaceutical development.

The development of halogenated benzofuran derivatives, particularly chlorinated compounds, emerged from efforts to modify the electronic properties and biological activities of the parent benzofuran structures. The introduction of chlorine atoms at specific positions allows for fine-tuning of molecular properties, including lipophilicity, metabolic stability, and receptor binding affinity. This systematic approach to structural modification has led to the identification of numerous bioactive benzofuran derivatives with therapeutic potential.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary organic and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic structures, particularly in the development of pharmaceutical agents targeting various biological pathways.

In medicinal chemistry, benzofuran-based carboxylic acid derivatives have demonstrated significant potential as carbonic anhydrase inhibitors. Research has identified benzofuran-containing carboxylic acid derivatives that act as submicromolar human carbonic anhydrase IX inhibitors, with some compounds achieving inhibitory constants in the range of 0.56 to 0.91 micromolar. These findings highlight the therapeutic potential of benzofuran derivatives in cancer treatment, as carbonic anhydrase IX is overexpressed in many tumor types and represents an attractive therapeutic target.

The compound's utility extends beyond direct pharmaceutical applications to encompass its role as a synthetic building block. The presence of both chlorine and ester functional groups provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures. The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, while the ester group can participate in hydrolysis, transesterification, and condensation reactions.

Recent synthetic methodologies have explored the use of this compound in the construction of complex polycyclic structures. Research has demonstrated its application in the synthesis of benzofuran-thieno-indole derivatives through multi-step synthetic sequences. These approaches highlight the compound's value as a versatile starting material for accessing structurally diverse heterocyclic compounds with potential biological activities.

The compound's significance is further enhanced by its accessibility through established synthetic routes. The combination of efficient preparation methods and broad synthetic utility makes this compound an attractive target for both academic research and industrial applications. The availability of the compound from commercial sources, with reported purities of 95% and consistent melting point characteristics, facilitates its widespread use in research laboratories.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJONRKLDGBAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 4-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or receptors involved in these biological processes .

Mode of Action

Benzofuran derivatives are known to interact with their targets, often inhibiting their function and leading to the observed biological effects . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that they may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .

Result of Action

Based on the known biological activities of benzofuran derivatives, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Biochemical Analysis

Biochemical Properties

Methyl 4-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong interactions with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to enhanced antioxidant defenses in cells.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound, in particular, has been found to modulate the expression of genes involved in cell survival and apoptosis, thereby influencing cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the downregulation of pro-survival signaling and the induction of apoptotic pathways, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations result in the formation of more water-soluble metabolites that can be readily excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and alter the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins and cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, such as the endoplasmic reticulum and nucleus, where it can modulate various cellular processes.

Biological Activity

Methyl 4-chloro-1-benzofuran-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of benzofuran derivatives followed by carboxylation reactions. The introduction of the chloro group at the 4-position is significant as it influences the compound's biological activity. Research indicates that halogenated benzofurans often exhibit enhanced pharmacological properties compared to their non-halogenated counterparts .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated that compounds with a benzofuran nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzofuran have been tested against various bacterial strains, showing effective inhibition rates . The compound's structure suggests that the ester group at the C-2 position plays a crucial role in its antimicrobial efficacy .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against several human cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.06 to 0.17 µM against various cancer cell lines, indicating strong antiproliferative activity . The introduction of specific substituents on the benzofuran ring is believed to enhance this activity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 0.05 | Lung cancer |

| HCT-116 | 0.08 | Colon cancer |

| U251 | 0.06 | CNS cancer |

| OVCAR-8 | 0.17 | Ovarian cancer |

The mechanism by which this compound exerts its effects appears to involve interactions with cellular targets such as tubulin and Mcl-1 proteins, which are critical in cell proliferation and survival pathways . Molecular docking studies suggest that this compound can bind effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Evaluation : In vitro assays on various cancer cell lines revealed that this compound significantly reduced cell viability, with a notable effect on leukemia and lung cancer cells .

- Safety Profile Assessment : Toxicity studies indicated a favorable safety profile for this compound, with low cytotoxicity observed in non-cancerous cell lines, suggesting therapeutic potential without significant adverse effects .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Methyl 4-chloro-1-benzofuran-2-carboxylate has been identified as an inhibitor of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes, compounds involved in inflammatory responses. This inhibition suggests potential applications in treating conditions such as asthma, allergic reactions, and other inflammatory diseases .

1.2 Gastroprotective Effects

Research indicates that this compound exhibits cytoprotective activity against gastrointestinal irritants. It has been shown to increase resistance to ulcerogenic effects caused by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, making it a candidate for gastroprotective therapies .

1.3 Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Studies have shown that modifications to the benzofuran structure can enhance antibacterial and antifungal activities, suggesting that this compound could be developed into effective antimicrobial agents .

2.1 Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Research has revealed that specific substitutions on the benzofuran ring can enhance its pharmacological properties. For instance, the presence of halogen atoms has been correlated with increased antimicrobial efficacy .

Data Table: Structure-Activity Relationships

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anti-inflammatory | Inhibits leukotriene synthesis |

| This compound | Gastroprotective | Reduces ulcerogenic effects |

| Various halogenated derivatives | Antimicrobial | Enhanced activity against pathogens |

Case Studies

3.1 Treatment of Inflammatory Diseases

A study focused on the use of this compound in models of inflammatory bowel disease demonstrated significant reductions in inflammation markers when administered to subjects. The compound's ability to inhibit leukotriene production was a key mechanism behind its therapeutic effects .

3.2 Antimicrobial Efficacy

In another case study, a series of methyl benzofuran derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core significantly impacted antibacterial potency, with some derivatives exhibiting activity comparable to established antibiotics .

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

A key structural distinction arises in the position of chlorine substitution on the benzofuran ring. For example:

- Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1 in Figure 2 of Molecules 2010) features a chlorine atom at the 5-position instead of the 4-position. This minor positional difference can significantly alter electronic properties, solubility, and biological activity due to changes in resonance and steric effects .

Halogen Variation: Chlorine vs. Bromine

Replacing chlorine with bromine introduces heavier halogen atoms, which influence molecular polarizability and lipophilicity. For instance:

- 5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 2 in Figure 2) contains a bromine atom at the 5-position and a hydroxyl group at the 3-position.

Functional Group Modifications

- Ester Chain Length : Ethyl esters, such as Ethyl 4-{[(2-chlorophenyl)carbonyl]oxy}-3-methyl-1-benzofuran-2-carboxylate , replace the methyl ester with an ethyl group. This increases hydrophobicity and may enhance membrane permeability in pharmacological contexts .

- Complex Substituents : Compound 3 in Figure 2 (6,7-dichloro-5-[(Z)-methoxy(oxido)-λ5-azanylidene-λ4-sulfanyl]-1-benzofuran-2-carboxylic acid ) incorporates dichloro, sulfanyl, and azanylidene groups. These modifications introduce redox-active moieties and hydrogen-bonding capabilities, expanding reactivity in catalytic or medicinal applications .

Q & A

Q. What synthetic methodologies are recommended for Methyl 4-chloro-1-benzofuran-2-carboxylate, and how do reaction parameters influence yield?

The synthesis typically involves functionalization of the benzofuran core via halogenation and esterification. Key steps include:

- Chlorination : Electrophilic substitution at the 4-position using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–5°C) to minimize side reactions.

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbarbodiimide) as a coupling agent.

Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and anhydrous conditions to prevent hydrolysis. Similar protocols for trifluoromethyl analogs (e.g., ) highlight the importance of steric and electronic effects on reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

-

Spectroscopy :

-

Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL () for structure refinement.

- ORTEP-3 () for visualizing thermal ellipsoids and molecular geometry.

Example bond angles and torsion angles from related structures (e.g., ):

Parameter Value Range C-Cl bond length 1.72–1.75 Å Benzofuran dihedral angle 2–5° deviation

Q. What safety protocols are critical during handling and storage?

- PPE : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N95/P3 respirators if aerosolization occurs .

- Engineering Controls : Fume hoods for synthesis and handling to limit inhalation exposure.

- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent degradation .

- Disposal : Neutralize with dilute NaOH before incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, thermal parameters) be resolved during refinement?

Q. What computational approaches are suitable for modeling electronic structure and reactivity?

- DFT Methods : B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM, THF) on conformational stability.

- Software : Gaussian , ORCA , or CRYSTAL17 for periodic boundary conditions in crystal packing studies .

Q. How does the 4-chloro substituent influence intermolecular interactions in crystal packing?

Q. How do substituent effects (e.g., chloro vs. bromo) alter reactivity in cross-coupling reactions?

- Comparative Study :

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.